molecular formula C13H11ClN4O B11850016 4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11850016
M. Wt: 274.70 g/mol
InChI Key: LIODPYSWIDJUCY-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, along with a chloro, methoxy, and methyl substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable pyrimidine derivative to form the desired pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-1-(2-methoxy-5-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4O/c1-8-3-4-11(19-2)10(5-8)18-13-9(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3

InChI Key

LIODPYSWIDJUCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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